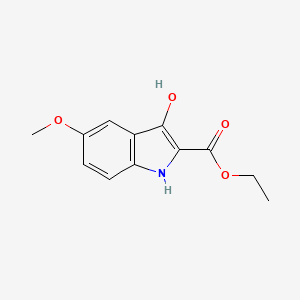

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

CAS No.: 318292-61-4

Cat. No.: VC3283322

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 318292-61-4 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 |

| Standard InChI Key | FQLSWIFMDRKOJV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate belongs to the indole family, a class of heterocyclic compounds widely recognized for their diverse biological activities and prevalence in natural products. This particular derivative features three key functional groups strategically positioned on the indole core: a hydroxy group at the 3-position, a methoxy group at the 5-position, and an ethyl ester moiety at the 2-position. These specific substitutions contribute to its unique chemical behavior and biological profile, distinguishing it from other indole derivatives.

The compound is systematically identified through several standardized parameters as detailed below:

Chemical Identification Data

The comprehensive identification data for Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate provides essential information for researchers and chemists working with this compound:

| Parameter | Value |

|---|---|

| CAS Registry Number | 318292-61-4 |

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 |

| Standard InChIKey | FQLSWIFMDRKOJV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O |

The structural arrangement of this molecule is particularly noteworthy, as the 3-hydroxy and 2-carboxylate functionalities create a potential hydrogen-bonding motif that can influence both the compound's reactivity and its interactions with biological targets.

Structural Features and Reactivity

The indole core of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate consists of a benzene ring fused with a pyrrole ring, forming a bicyclic heterocyclic structure. This framework serves as a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules. The compound's substitution pattern presents several reactive sites that can be leveraged for further synthetic modifications:

-

The 3-hydroxy group: A versatile functional handle for derivatization through O-alkylation or acylation reactions.

-

The NH group of the indole: Provides a site for N-alkylation reactions.

-

The ethyl ester group: Susceptible to hydrolysis, transesterification, or reduction reactions.

-

The 5-methoxy group: Contributes to the electronic properties of the aromatic system and can influence the compound's interactions with biological targets.

These functional groups collectively determine the compound's chemical behavior and its potential applications in the development of biologically active molecules.

Synthesis and Preparation Methods

The preparation of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate can be accomplished through several synthetic routes, with the most common pathway involving the oxidation of ethyl 3-formyl-5-methoxy-indole-2-carboxylate. This section details the established methods for synthesizing this compound.

Oxidation of 3-Formyl Precursor

One well-documented synthetic approach involves the oxidation of ethyl 3-formyl-5-methoxy-indole-2-carboxylate using meta-chloroperoxybenzoic acid (mCPBA) in the presence of p-toluenesulfonic acid (pTSA). The reaction proceeds as follows:

-

Ethyl 3-formyl-5-methoxy-indole-2-carboxylate (0.02 mol) is dissolved in dichloromethane (40 mL).

-

p-Toluenesulfonic acid (0.02 mol) and mCPBA (0.03 mol) are added to the solution at room temperature.

-

The reaction mixture is stirred for 8 hours at room temperature.

-

After evaporation of the solvent, the resulting mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous MgSO4, and evaporated under reduced pressure.

-

The residue is purified by silica gel column chromatography to yield ethyl 3-hydroxy-5-methoxyindole-2-carboxylate .

This oxidation reaction effectively converts the aldehyde functionality to a hydroxyl group, resulting in the target compound with good yields (reported to be approximately 92%) .

Preparation of the 3-Formyl Precursor

The 3-formyl precursor used in the above synthesis can itself be prepared through formylation of ethyl 5-methoxy-indole-2-carboxylate. The procedure typically involves:

-

Addition of phosphoryl chloride to dimethylformamide at room temperature.

-

Introduction of ethyl 5-methoxy-indole-2-carboxylate to the reaction mixture.

-

Stirring the reaction for approximately 3 hours at room temperature.

-

Neutralization to pH 7 using 2N NaOH at 0°C.

-

Collection of the resulting solid by filtration and washing with water .

This process provides ethyl 3-formyl-5-methoxy-indole-2-carboxylate in high yield, which serves as the key intermediate for the synthesis of the target 3-hydroxy compound.

Chemical Reactivity and Derivatization

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate serves as a versatile synthetic intermediate that can undergo various transformations to yield more complex structures. The available research demonstrates several significant derivatization pathways.

N-Alkylation Reactions

The NH group of the indole ring represents a key site for functionalization. Research has demonstrated that this compound can undergo N-alkylation reactions using alkyl halides in the presence of appropriate bases:

-

A mixture of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a base (such as potassium carbonate), and an alkylating agent (such as allyl iodide) in acetone can be refluxed to obtain N-alkylated products.

-

The reaction typically requires several hours of reflux conditions.

-

After completion, the reaction mixture is processed by evaporation, dilution with water, and extraction with ethyl acetate.

-

The organic layer is separated, dried, and purified by silica gel column chromatography .

This N-alkylation approach provides access to N-substituted derivatives that may possess distinct biological activities or serve as intermediates for further synthetic transformations.

O-Protection Strategies

The 3-hydroxy group can be selectively protected using silyl protecting groups, which can facilitate regioselective transformations at other positions:

-

Treatment of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole.

-

Refluxing the mixture in THF for several hours.

-

Standard workup and purification procedures to obtain the O-protected derivative .

The resulting silyl-protected compound can then undergo selective N-alkylation, followed by deprotection of the silyl group using tetrabutylammonium fluoride (TBAF) to restore the free hydroxyl functionality .

Transformation to Oxindole Derivatives

One particularly interesting transformation involves the conversion of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate to oxindole derivatives through a sequence of alkylation and rearrangement reactions:

-

N-alkylation of the compound (or its O-protected derivative).

-

Subsequent C2-alkylation (for instance, with allyl iodide).

-

These modifications can lead to the formation of ethyl 1,2-diallyl-5-methoxy-3-oxoindoline-2-carboxylate, representing a significant structural reorganization .

This transformation demonstrates the potential of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate as a scaffolding agent for generating structurally diverse heterocyclic systems with potential biological significance.

Biological Activities and Applications

While specific research on the biological activities of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is limited in the available literature, the compound belongs to a chemical family with well-established biological significance. Indole derivatives broadly, and substituted indole-2-carboxylates specifically, have demonstrated diverse biological activities.

Pharmaceutical Relevance

The structural features of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate suggest potential pharmaceutical applications. The related compound, methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, has been noted for its versatile applications in pharmaceutical research and serves as a crucial intermediate for the synthesis of biologically active molecules . By extension, the ethyl ester variant likely possesses similar utility.

The indole framework itself is present in numerous pharmaceutically important compounds, including the neurotransmitter serotonin, the anti-migraine drugs sumatriptan and rizatriptan, and the anti-inflammatory agent indomethacin. The specific substitution pattern of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, with its 3-hydroxy and 5-methoxy groups, may confer unique biological properties that could be exploited in drug discovery efforts.

Chemical Research Applications

In the realm of chemical research, ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate serves primarily as:

-

A synthetic building block for constructing more complex heterocyclic systems.

-

An intermediate in the preparation of compounds with potential biological activities.

-

A model compound for studying the reactivity of multiply-functionalized indole systems .

The compound's reactivity profile, as detailed in previous sections, enables its transformation into diverse structural derivatives, thereby expanding the chemical space available for exploring structure-activity relationships in medicinal chemistry research.

Related Compounds and Their Activities

While direct information on the biological activities of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is limited, research on structurally related compounds provides valuable insights. For instance, various indole-2-carboxylates have been investigated as part of optimization studies for developing bioactive compounds . These studies highlight the importance of substitution patterns on the indole core for modulating biological activities, suggesting that the specific arrangement of functional groups in ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate may confer distinctive biological properties worthy of further investigation.

Analytical Characterization

The precise identification and characterization of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate rely on various analytical techniques that provide complementary information about its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural elucidation and verification of this compound. While specific NMR data for ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is not directly provided in the available sources, the NMR characteristics of closely related compounds and synthetic intermediates offer valuable reference points for analysts working with this compound .

Mass spectrometry provides complementary information, allowing for the determination of molecular weight and fragmentation patterns characteristic of the compound's structural features. The molecular ion peak would be expected at m/z 235, corresponding to the molecular weight of C12H13NO4.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule, including:

-

OH stretching (3-hydroxy group)

-

NH stretching (indole NH)

-

C=O stretching (ester carbonyl)

-

C-O stretching (methoxy and ethoxy groups)

-

Aromatic C=C stretching (indole ring system)

Structural Databases

The structural information for ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is cataloged in chemical databases, as evidenced by its PubChem Compound identifier (54734620). Such databases provide standardized structural representations, including InChI and SMILES notations, which facilitate the unambiguous identification of the compound and enable computational analyses of its properties and potential interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume